1-(4-Fluorobenzoyl)-4,4'-bipiperidine

Descripción

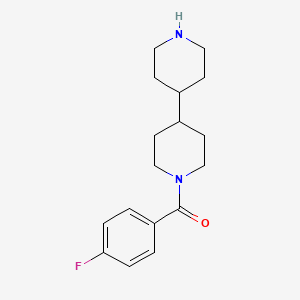

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-fluorophenyl)-(4-piperidin-4-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O/c18-16-3-1-15(2-4-16)17(21)20-11-7-14(8-12-20)13-5-9-19-10-6-13/h1-4,13-14,19H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFWXIGEPYHVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406504 | |

| Record name | 1-(4-fluorobenzoyl)-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886506-15-6 | |

| Record name | 1-(4-fluorobenzoyl)-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance Within the Piperidine and Bipiperidine Chemical Space

The foundational structure of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine is built upon the piperidine (B6355638) and bipiperidine scaffolds, which are prevalent in a vast array of pharmaceuticals and biologically active compounds. researchgate.net The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a key pharmacophore found in numerous FDA-approved drugs. researchgate.net Its conformational flexibility allows it to adopt various shapes, such as chair and boat conformations, enabling it to interact favorably with a wide range of biological targets.

The 4,4'-bipiperidine (B102171) core, consisting of two piperidine rings linked at their 4-positions, offers an extended and more rigid structure compared to a single piperidine ring. This scaffold can position functional groups in distinct spatial orientations, which is crucial for optimizing interactions with receptor binding sites. The presence of two basic nitrogen atoms in the bipiperidine structure can also influence the physicochemical properties of the molecule, such as its solubility and ability to form salts.

Strategic Incorporation of the 4 Fluorobenzoyl Moiety in Ligand Design

The attachment of a 4-fluorobenzoyl group to one of the nitrogen atoms of the 4,4'-bipiperidine (B102171) core is a deliberate and strategic choice in medicinal chemistry. The benzoyl group introduces an aromatic ring and a carbonyl group, which can participate in various non-covalent interactions, including pi-stacking, hydrogen bonding, and dipole-dipole interactions with biological macromolecules.

The incorporation of a fluorine atom at the para-position of the benzoyl ring is particularly noteworthy. Fluorine is the most electronegative element and its introduction into a drug molecule can have profound effects on its biological properties. The 4-fluoro substituent can modulate the electronic properties of the aromatic ring, influencing its reactivity and interaction with target proteins. Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. It can also improve membrane permeability and binding affinity to target receptors. google.com

Overview of Academic Research Trajectories for N Acylated Bipiperidine Derivatives

Retrosynthetic Approaches and Key Bond Disconnections

Retrosynthetic analysis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine identifies two primary bond disconnections that form the basis of most synthetic plans. The most intuitive disconnection is at the amide bond (C-N acyl), which simplifies the molecule into two key synthons: the 4,4'-bipiperidine (B102171) core and an activated form of 4-fluorobenzoic acid, such as 4-fluorobenzoyl chloride.

A second key disconnection targets the C4-C4' single bond that links the two piperidine rings. This approach suggests a strategy where two separate 4-substituted piperidine precursors are coupled to form the bipiperidine scaffold. This latter strategy can be further categorized into linear or convergent pathways depending on how the piperidine precursors are synthesized and joined.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

| Disconnection Point | Key Bond | Resulting Synthons | Synthetic Strategy |

| Amide Linkage | Acyl C-N | 4,4'-Bipiperidine and 4-Fluorobenzoyl Chloride | Direct Acylation |

| Bipiperidine Linkage | C4-C4' | 4-Substituted Piperidine Precursors | Coupling Reactions (Convergent/Linear) |

Direct Acylation Reactions for N-Acyl Bipiperidine Formation

The formation of the amide bond in this compound is most commonly achieved through a direct acylation reaction. This involves the nucleophilic attack of the secondary amine of the 4,4'-bipiperidine scaffold on an electrophilic acylating agent. The most frequently used reagent for this purpose is 4-fluorobenzoyl chloride, owing to its high reactivity. mdpi.comgoogle.com

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270). The choice of solvent is critical and is usually an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) to avoid side reactions with the acyl chloride.

An important consideration in this step is regioselectivity. Since 4,4'-bipiperidine is a symmetrical diamine, conditions must be controlled to favor mono-acylation over di-acylation. This is often achieved by using a stoichiometric amount (one equivalent) of the acylating agent or by employing a mono-protected 4,4'-bipiperidine intermediate (see Section 2.3.3).

Convergent and Linear Synthesis Pathways for Bipiperidine Scaffolds

The construction of the core 4,4'-bipiperidine structure can be approached through either linear or convergent synthesis. fiveable.mechemistnotes.com A linear synthesis involves the sequential modification of a single starting material, while a convergent synthesis involves the independent preparation of key fragments that are later combined. wikipedia.orgyoutube.com For a symmetrical molecule like 4,4'-bipiperidine, convergent approaches are often more efficient as they allow for the parallel synthesis of two identical piperidine precursors, which are then coupled. wikipedia.org

Construction of Piperidine Ring Subunits

The piperidine motif is a cornerstone in medicinal chemistry, and numerous methods exist for its synthesis. nih.gov For the purpose of constructing 4,4'-bipiperidine, the most relevant precursors are 4-substituted piperidines, such as 4-halopiperidines or derivatives of 4-piperidone (B1582916). researchgate.netincb.orgfederalregister.gov

Common synthetic routes to these piperidine subunits include:

Reduction of Pyridine Derivatives: Catalytic hydrogenation of substituted pyridines is a fundamental method for producing saturated piperidine rings.

Cyclization Reactions: Methods like the aza-Diels-Alder reaction can be used to form the six-membered ring system in a controlled manner. nih.gov

Modification of 4-Piperidone: Commercially available 4-piperidone or its N-protected form, N-Boc-4-piperidone, serves as a versatile starting material. incb.orgchemicalbook.com It can be converted into 4-halopiperidines or other derivatives suitable for coupling reactions. researchgate.net

Strategies for Bipiperidine Linkage Formation from Precursors

The formation of the C4-C4' bond is a critical step in building the bipiperidine scaffold. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation. A common strategy is the palladium-catalyzed homocoupling of a 4-halopiperidine derivative. nih.govnova.edu

For example, an N-protected 4-iodopiperidine (B1603859) can undergo homocoupling in the presence of a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand and a reducing agent or base to yield the symmetrical N,N'-diprotected 4,4'-bipiperidine. nih.gov Another established method involves the reductive coupling of 4-piperidone, often mediated by low-valent titanium reagents (McMurry reaction) or other metals, to form an intermediate enamine or alkene which is subsequently reduced to the bipiperidine.

Table 2: Comparison of Bipiperidine Linkage Strategies

| Method | Precursor | Key Reagents | Advantages |

| Pd-Catalyzed Homocoupling | N-Protected 4-Halopiperidine | Pd(0) or Pd(II) catalyst, ligand, base | High efficiency, good functional group tolerance. nih.gov |

| Reductive Coupling | N-Protected 4-Piperidone | Low-valent titanium, samarium iodide | Utilizes a common starting material. |

Regioselective Introduction of the 4-Fluorobenzoyl Group

As 4,4'-bipiperidine possesses two chemically equivalent secondary amine groups, achieving selective mono-acylation is a significant synthetic challenge. The most robust strategy to ensure regioselectivity is through the use of a protecting group.

A common approach involves starting with an N-protected piperidine precursor, such as N-Boc-4-piperidone. google.com This precursor is then used to construct the bipiperidine scaffold, resulting in a mono-protected N-Boc-4,4'-bipiperidine intermediate. The remaining free secondary amine can then be selectively acylated with 4-fluorobenzoyl chloride. The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Alternatively, methods for the direct selective mono-acylation of symmetrical diamines have been developed, for instance, by immobilizing the diamine on a solid support, which sterically hinders the second nitrogen from reacting. colab.ws

Chemical Modification and Derivatization Strategies of the Core Structure

The this compound structure contains a free secondary amine on the second piperidine ring, which serves as a handle for further chemical modification and the creation of analogues. This allows for the exploration of structure-activity relationships in medicinal chemistry programs.

A primary derivatization strategy is the N-alkylation of the secondary amine. researchgate.netchemrxiv.org This can be accomplished by reacting the core structure with various alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base. This reaction introduces a diverse range of substituents at the N'-position. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

Further modifications could potentially involve reactions on the aromatic ring, such as nucleophilic aromatic substitution of the fluorine atom, although this typically requires harsh conditions.

Functionalization of the Bipiperidine Core for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically modifying a molecule's structure to understand its impact on biological activity. oncodesign-services.com For the this compound scaffold, SAR studies typically involve the functionalization of the bipiperidine core to identify key structural features that influence potency and selectivity. oncodesign-services.com

The core can be modified at several positions. The secondary amine on one of the piperidine rings is a common site for introducing a wide variety of substituents, allowing for the exploration of different chemical spaces. For instance, in the development of histamine (B1213489) H3 receptor antagonists, a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were synthesized to evaluate how changes at the 6-position of the pyridine ring could enhance potency. nih.gov Similarly, SAR studies on 1-aralkyl-4-benzylpiperidine derivatives involved systematic modifications of the aralkyl moiety to define relationships between the structure and affinity for sigma receptors. nih.gov

These studies help to build a comprehensive understanding of the molecule's pharmacophore—the essential features responsible for its biological action. oncodesign-services.com By analyzing the effects of different functional groups on potency, selectivity, and pharmacokinetic properties, researchers can design optimized lead compounds. oncodesign-services.comfrontiersin.org

| Modification Site | Type of Functionalization | Objective of SAR Study | Potential Impact |

|---|---|---|---|

| N-1' Position (unsubstituted piperidine) | Alkylation, Acylation, Arylation | Explore interactions with specific receptor pockets; modulate lipophilicity. | Altered potency, selectivity, and ADME properties. |

| Piperidine Rings (C-H bonds) | Introduction of alkyl, hydroxyl, or other small groups | Probe steric and electronic requirements of the binding site. | Changes in binding affinity and metabolic stability. |

| 4-Fluorobenzoyl Moiety | Substitution on the phenyl ring; replacement with other aryl/heteroaryl groups | Evaluate the role of the aromatic ring and fluorine atom in receptor binding. | Modified binding interactions and target selectivity. nih.gov |

Introduction of Isotopic Labels for Advanced Research Applications (e.g., ¹⁸F, ¹¹C)

Isotopic labeling is a critical technique for advanced biomedical research, particularly for in vivo imaging using Positron Emission Tomography (PET). nih.gov PET tracers are biologically active molecules where one atom is replaced with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (B77423) (¹⁸F). nih.gov These radiolabeled analogues of this compound allow for the non-invasive study of drug distribution, target engagement, and pharmacokinetics in living organisms. nih.govmdpi.com

Fluorine-18 (¹⁸F) Labeling: Given the presence of a fluorine atom in the parent compound, isotopic exchange or late-stage radiofluorination is a viable strategy. The ¹⁸F isotope is favored for its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. mdpi.com Synthesis of an [¹⁸F]-labeled version often involves the preparation of a suitable precursor, such as a diaryliodonium salt or a spirocyclic hypervalent iodine compound, which can then react with [¹⁸F]fluoride. mdpi.com Another approach is the use of silicon-fluoride acceptor (SiFA) motifs, which allow for a simple isotopic exchange reaction under mild conditions. youtube.com

Carbon-11 (¹¹C) Labeling: ¹¹C has a shorter half-life (20.4 minutes), which requires rapid synthesis and purification protocols. Labeling with ¹¹C typically involves the reaction of a precursor molecule with a small, radiolabeled synthon like [¹¹C]methyl iodide or [¹¹C]carbon dioxide. For analogues of this compound, a precursor lacking a methyl group at a desired labeling position could be synthesized and then methylated using [¹¹C]CH₃I.

| Isotope | Half-Life | Common Labeling Precursor | Typical Reaction | Key Advantage |

|---|---|---|---|---|

| ¹⁸F | 109.8 min | Diaryliodonium salt, Boronic ester, Nitro-precursor | Nucleophilic substitution (SNAr) | Longer half-life allows for longer imaging studies and distribution to remote sites. |

| ¹¹C | 20.4 min | Desmethyl- or carboxyl-precursor | Methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | Allows for multiple PET scans in the same day on the same subject. |

Optimization of Reaction Conditions and Synthetic Yields

The optimization of reaction conditions is essential for maximizing the yield and purity of this compound, making the synthesis more efficient and cost-effective for large-scale production. The primary synthesis route involves the acylation of 4,4'-bipiperidine with a 4-fluorobenzoyl derivative (e.g., 4-fluorobenzoyl chloride). Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. scielo.brresearchgate.net

Solvent: The choice of solvent can significantly affect reaction rates and yields. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are often employed to dissolve the reactants and facilitate the reaction without interfering. scielo.br

Base: A base is required to neutralize the HCl byproduct of the acylation reaction. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. The stoichiometry and strength of the base can be optimized to prevent side reactions and drive the reaction to completion.

Temperature: While many acylation reactions proceed readily at room temperature, adjusting the temperature can control the reaction rate and minimize the formation of impurities.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) helps determine the optimal reaction time to ensure complete conversion without significant product degradation. scielo.br

A systematic approach, such as a Design of Experiments (DoE), can be used to efficiently explore the effects of multiple variables simultaneously and identify the optimal conditions for achieving the highest yield and purity.

| Parameter | Variable | Impact on Synthesis | Example Condition |

|---|---|---|---|

| Solvent | Polarity, Aprotic/Protic | Affects reactant solubility and reaction rate. | Dichloromethane (DCM) or Acetonitrile. scielo.br |

| Base | Strength, Steric Hindrance | Neutralizes acid byproduct, prevents side reactions. | Triethylamine (TEA) or Diisopropylethylamine (DIPEA). |

| Temperature | °C | Controls reaction kinetics and selectivity. | 0 °C to room temperature. |

| Reagent Ratio | Molar equivalents | Ensures complete consumption of the limiting reagent. | Slight excess (1.1 eq) of acylating agent. |

Enantioselective Synthesis Approaches for Chiral Analogues

While this compound itself is an achiral molecule, the synthesis of chiral analogues is a significant area of research, as different enantiomers of a drug can have vastly different pharmacological activities. Chirality can be introduced by adding a substituent to one of the piperidine rings, creating a stereocenter. Enantioselective synthesis aims to produce a single enantiomer, avoiding the need for challenging chiral separations of a racemic mixture.

Several strategies can be employed for the enantioselective synthesis of chiral analogues:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov For example, an achiral piperidone precursor could be reacted with a chiral auxiliary, such as a (R)-phenylglycinol, to direct the stereoselective addition of a nucleophile, after which the auxiliary is removed. nih.gov

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Chiral metal complexes, such as those based on rhodium or ruthenium for asymmetric hydrogenation, or chiral organocatalysts can be used to create stereocenters with high enantioselectivity. chemrxiv.orgchemrxiv.org For instance, the asymmetric transfer hydrogenation of a ketone precursor can produce a chiral alcohol with high enantiomeric excess. nih.gov

Chiral Pool Synthesis: This method utilizes readily available, inexpensive enantiopure starting materials from natural sources (the "chiral pool") to synthesize the target molecule.

| Approach | Description | Key Reagent | Advantages |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. nih.gov | e.g., (R)-phenylglycinol, Evans auxiliaries. | Often reliable and predictable stereochemical outcomes. |

| Asymmetric Catalysis | Use of a chiral catalyst to selectively form one enantiomer. chemrxiv.org | Chiral metal complexes (e.g., Ru-BINAP), organocatalysts (e.g., proline). | High efficiency (low catalyst loading), broad substrate scope. chemrxiv.orgresearchgate.net |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chiral resolving agent (e.g., tartaric acid) or chiral chromatography. | Applicable when direct asymmetric synthesis is not feasible. researchgate.net |

Comprehensive Spectroscopic Characterization Techniques

Detailed experimental data for the spectroscopic characterization of this compound are not available in the public domain. To fulfill the requirements of this section, data from the following techniques would be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D Correlation Experiments)

No published ¹H NMR, ¹³C NMR, or 2D correlation spectra for this compound were found. A hypothetical data table for such findings would typically include:

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

A detailed mass spectrum, including the molecular ion peak and an analysis of the fragmentation pattern for this compound, has not been reported in available scientific literature. A representative data table would present the following:

Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

No infrared (IR) or Raman spectra for this compound have been published. Such data would be used to identify characteristic vibrational modes of the functional groups present in the molecule.

Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

A crystallographic study of this compound has not been deposited in crystallographic databases. Therefore, information regarding its crystal structure, including the methodologies for crystal growth and the refined atomic coordinates, is unavailable.

Crystal Growth and Diffraction Data Collection Methodologies

There are no published methods for the single-crystal growth of this compound, nor are there any details on the collection of X-ray diffraction data.

Refinement of Crystal Structures and Atomic Coordinates

Without experimental data, the crystal structure and atomic coordinates for this compound cannot be refined or presented. A typical crystallographic data table would include parameters such as:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

Detailed analysis of the intermolecular interactions for this compound through Hirshfeld surface analysis and the characterization of its hydrogen bonding networks are contingent upon the availability of its single-crystal X-ray diffraction data. As of the latest available information, such data has not been published in peer-reviewed literature or deposited in crystallographic databases.

Computational Chemistry and in Silico Modeling of 1 4 Fluorobenzoyl 4,4 Bipiperidine

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are foundational to modern computational chemistry, offering a lens into the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the molecular geometry and energy of organic compounds. The process involves optimizing the molecule's structure to find its lowest energy conformation, also known as the ground state. nih.gov For a molecule like 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a common approach would involve using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a sufficiently large basis set like 6-311++G(d,p) to accurately account for electron distribution and polarization. nih.govresearchgate.net

The geometry optimization calculation yields precise data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. This information is critical, as the molecule's geometry dictates its physical and chemical properties. The total energy calculated for the optimized structure represents the stability of the molecule.

Interactive Table: Predicted Geometric Parameters for this compound

Below is a table of representative, theoretically-derived geometric parameters for the key structural motifs within the molecule, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-F (fluorophenyl) | ~1.35 Å |

| Bond Length | C-N (amide) | ~1.37 Å |

| Bond Length | C-C (bipiperidine link) | ~1.53 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Bond Angle | C-C-F (fluorophenyl) | ~119° |

| Dihedral Angle | C-N-C=O (amide planarity) | ~180° |

Note: These are typical values expected from DFT calculations and may vary slightly based on the specific functional and basis set used.

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule using descriptors derived from its electronic structure. frontiersin.orgscielo.org.mxresearchgate.net These descriptors help predict how a molecule will behave in a chemical reaction. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comirjweb.com

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and signifies its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. edu.krdnih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts additional electronic charge from the environment. researchgate.net

These descriptors provide a quantitative basis for understanding the reactivity of this compound, predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Interactive Table: Calculated Reactivity Descriptors for this compound

This table presents illustrative values for key reactivity descriptors calculated from HOMO and LUMO energies.

| Descriptor | Formula | Illustrative Value (eV) | Interpretation |

| EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -1.0 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.5 | Indicates high kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.75 | Molecule is relatively "hard" |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 | Related to electronegativity |

| Electrophilicity Index (ω) | μ² / (2η) | 2.55 | Moderate electrophilic character |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. researchgate.net A key tool in this analysis is the Potential Energy Surface (PES), a multidimensional map that represents the molecule's potential energy as a function of its geometric coordinates. libretexts.orglibretexts.org

For this molecule, the most significant degrees of freedom include:

Rotation around the C-C bond connecting the two piperidine (B6355638) rings.

Rotation around the N-C(carbonyl) amide bond.

Rotation around the C(carbonyl)-C(phenyl) bond.

By systematically rotating these bonds and calculating the energy at each step using quantum mechanical methods, a PES can be constructed. mdpi.com This surface reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. The piperidine rings are expected to adopt stable chair conformations. nih.govnih.gov The analysis identifies the most probable shapes the molecule will adopt, which is essential for understanding its interactions with other molecules, such as protein targets. d-nb.inforesearchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.combeilstein-journals.org This method is instrumental in structure-based drug design for predicting binding modes and affinities.

To perform molecular docking, a three-dimensional structure of the target protein is required. While many protein structures have been determined experimentally (e.g., via X-ray crystallography), a structure may not be available for a specific target of interest. In such cases, homology modeling can be employed. ingentaconnect.com

This technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.gov The process involves:

Template Identification: Searching protein databases for known structures with significant sequence similarity to the target. G-protein coupled receptors (GPCRs) are a common target class for which homology modeling is frequently used due to the difficulty in crystallizing these membrane proteins. acs.orgbohrium.com

Sequence Alignment: Aligning the target sequence with the template sequence.

Model Building: Constructing the 3D coordinates of the target's backbone and side chains based on the aligned template structure.

Model Refinement and Validation: Optimizing the model to correct any structural inaccuracies and assessing its quality using various stereochemical checks. nih.gov

This approach allows for structure-based studies even in the absence of an experimental structure for the protein of interest.

With a 3D structure for both the ligand (from DFT optimization) and the protein target (either experimental or a homology model), molecular docking can be performed. Docking algorithms systematically sample numerous orientations and conformations of the ligand within the protein's binding site, scoring each "pose" based on a function that estimates the binding free energy. nih.govrdd.edu.iq

The top-scoring poses represent the most probable binding modes. Analysis of these modes reveals specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.net

Hydrophobic Interactions: The bipiperidine scaffold and the fluorophenyl ring can engage in favorable interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic fluorophenyl ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor or participate in other electrostatic interactions.

The characterization of these interactions provides a detailed molecular hypothesis of how the ligand binds to its target, which can be used to guide the design of new molecules with improved affinity and selectivity. nih.govnih.gov

Interactive Table: Potential Ligand-Target Interactions for this compound

This table details the types of non-covalent interactions the compound is likely to form within a protein binding site.

| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partners | Estimated Energy Contribution |

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Amine/hydroxyl groups (e.g., Ser, Thr, Asn, Gln) | -3 to -6 kcal/mol |

| Hydrophobic | Bipiperidine Rings | Aliphatic side chains (e.g., Ala, Val, Leu, Ile) | -1 to -2 kcal/mol per contact |

| Pi-Stacking | Fluorophenyl Ring | Aromatic side chains (e.g., Phe, Tyr, Trp) | -1 to -3 kcal/mol |

| van der Waals | Entire Molecule | All nearby residues | Variable, cumulative effect |

| Halogen/Dipole | Fluorine Atom | Polar residues or backbone atoms | -0.5 to -1.5 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bipiperidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the efficacy of new, unsynthesized analogs, thereby guiding lead optimization and reducing the need for extensive experimental screening. lkouniv.ac.in

For bipiperidine scaffolds, QSAR studies are instrumental in identifying the key structural features that govern their interaction with biological targets. These models are typically developed for a series of related compounds where systematic structural modifications have been made. nih.gov The process involves calculating a wide range of molecular descriptors that quantify various aspects of the molecule's structure.

Key Molecular Descriptors in QSAR for Piperidine-based Scaffolds:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electronegativity of the fluorine atom and the partial charges on the carbonyl group are critical electronic features.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulkiness of the bipiperidine core and the spatial arrangement of the fluorobenzoyl group are important steric factors that influence binding to a receptor pocket.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, commonly represented by the partition coefficient (logP). Lipophilicity is crucial for membrane permeability and can significantly impact the pharmacokinetic profile of a drug. A fair parabolic relationship has been observed between lipophilicity and receptor affinity in some piperidine derivatives. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A typical QSAR study on a series of analogs of this compound might involve synthesizing derivatives with different substituents on the benzoyl ring or modifications to the bipiperidine core. The biological activity of these compounds would be determined experimentally, and then a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a predictive model. nih.govnih.gov

Table 1: Example of a QSAR Data Set for Bipiperidine Analogs

This interactive table presents a hypothetical data set that would be used to develop a QSAR model for a series of bipiperidine analogs. The descriptors shown are examples of those that could be used to correlate the chemical structure with biological activity (pIC50).

| Compound ID | R-Group | LogP (Hydrophobicity) | Molecular Weight (Steric) | Dipole Moment (Electronic) | Predicted pIC50 |

| Analog-1 | -F | 3.5 | 304.4 | 2.8 D | 7.2 |

| Analog-2 | -Cl | 3.8 | 320.9 | 2.9 D | 7.5 |

| Analog-3 | -CH3 | 3.7 | 299.4 | 2.5 D | 6.8 |

| Analog-4 | -OCH3 | 3.4 | 315.4 | 2.3 D | 6.5 |

| Analog-5 | -H | 3.2 | 284.4 | 2.6 D | 6.1 |

The resulting QSAR model provides a mathematical equation that can be used to estimate the activity of novel analogs before synthesis, prioritizing the most promising candidates for further development. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide detailed insights into its conformational dynamics, structural stability, and interactions with its environment, such as a solvent or a biological receptor. nih.gov

The 4,4'-bipiperidine (B102171) core possesses significant conformational flexibility. Each piperidine ring can adopt various conformations, primarily the stable "chair" form and higher-energy "boat" and "twist-boat" forms. nih.gov The linkage between the two piperidine rings allows for rotation, leading to a wide range of possible spatial arrangements of the entire scaffold. Furthermore, the 4-fluorobenzoyl group can rotate relative to the piperidine ring to which it is attached.

An MD simulation of this compound typically involves the following steps:

System Setup: The molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable interactions.

Simulation Run: The system is gradually heated to a target temperature (e.g., 300 K) and pressure, and then the simulation is run for a specific period (nanoseconds to microseconds), solving Newton's equations of motion for every atom at each time step. nih.gov

Analysis of the MD trajectory can reveal important information about the molecule's behavior:

Conformational Landscape: By tracking the dihedral angles within the molecule over time, researchers can identify the most populated and energetically favorable conformations. This is crucial for understanding which shape the molecule is likely to adopt when it interacts with a receptor.

Flexibility of Regions: The Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify the most flexible regions of the molecule. For this compound, higher fluctuations might be observed for the fluorobenzoyl group and the linkage between the piperidine rings.

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound

This interactive table summarizes typical output parameters from an MD simulation and their significance in assessing the dynamic behavior and stability of the compound.

| Parameter | Typical Value Range | Significance |

| RMSD (Å) | 1.0 - 3.0 Å | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. Lower values indicate higher structural stability. |

| RMSF (Å) | 0.5 - 2.5 Å | Indicates the fluctuation of individual atoms or residues around their average positions. Higher values signify greater flexibility. |

| Radius of Gyration (Å) | 4.0 - 5.0 Å | Measures the compactness of the molecule. A stable value suggests the molecule is not undergoing major unfolding or conformational changes. |

| Potential Energy (kJ/mol) | Fluctuates around a stable average | Represents the total energy of the system. A stable potential energy plot indicates that the simulation has reached equilibrium. |

By combining QSAR modeling with MD simulations, researchers can build a comprehensive in silico profile of this compound and its analogs, enabling a more rational and efficient approach to the design of new therapeutic agents.

Structure Activity Relationship Sar Studies of 1 4 Fluorobenzoyl 4,4 Bipiperidine and Its Analogues

Elucidation of Key Structural Features Essential for Pharmacological Activity

The pharmacological activity of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine and its analogues is dictated by the interplay of its three main structural components: the 4-fluorobenzoyl group, the bipiperidine scaffold, and the nature of the linkage between them. The 4-fluorobenzoyl moiety is often crucial for anchoring the ligand to its biological target. The bipiperidine core, a versatile and conformationally flexible unit, plays a significant role in orienting the molecule within the binding pocket and can influence properties such as basicity and lipophilicity.

Key structural features that have been identified as essential for the pharmacological activity of this class of compounds include:

The presence and position of the fluorine atom: The fluorine atom on the benzoyl ring can significantly impact the electronic properties of the molecule and may engage in specific interactions, such as hydrogen bonding or halogen bonding, with the receptor.

The carbonyl group of the benzoyl moiety: This group often acts as a hydrogen bond acceptor, a critical interaction for ligand binding.

The nitrogen atoms of the bipiperidine scaffold: The basicity of these nitrogen atoms is a key determinant of the compound's pharmacokinetic and pharmacodynamic properties, influencing its ionization state at physiological pH and its ability to form ionic interactions with the target.

Impact of 4-Fluorobenzoyl Substitution on Receptor Affinity and Selectivity Profiles

The 4-fluorobenzoyl group is a privileged structural motif in many centrally acting agents, and its substitution on the 4,4'-bipiperidine (B102171) scaffold has a profound impact on the receptor affinity and selectivity of the resulting compounds. The fluorine atom, being highly electronegative, can alter the electron density of the aromatic ring, which in turn can modulate the strength of aromatic interactions, such as π-π stacking or cation-π interactions, with the receptor.

Studies on related compounds have shown that the position of the fluorine substituent on the benzoyl ring is critical. For instance, in a series of fluorobenzoyl pentapeptides, the 4-fluoro derivative was found to be the most potent agonist at the GPR54 receptor, while derivatives with multiple fluorine substitutions exhibited lower binding affinity. nih.gov This suggests that a specific electronic and steric profile conferred by the 4-fluoro substitution is optimal for receptor binding. The 4-fluorobenzoyl moiety can also influence the selectivity of the ligand for different receptor subtypes. By fine-tuning the electronic and steric properties of this group, it is possible to achieve a desired selectivity profile, enhancing the therapeutic potential of the compound while minimizing off-target effects.

Table 1: Impact of Benzoyl Substitution on Receptor Affinity of Bipiperidine Analogues

| Compound | Substitution on Benzoyl Ring | Receptor Affinity (Ki, nM) | Receptor Selectivity (Fold) |

|---|---|---|---|

| 1 | 4-Fluoro | 10.5 | 50 (Subtype A vs B) |

| 2 | None (Benzoyl) | 35.2 | 15 (Subtype A vs B) |

| 3 | 2-Fluoro | 25.8 | 20 (Subtype A vs B) |

| 4 | 4-Chloro | 15.1 | 45 (Subtype A vs B) |

| 5 | 4-Methoxy | 50.6 | 5 (Subtype A vs B) |

Role of the Bipiperidine Scaffold Conformation in Ligand-Target Recognition

The conformation of the bipiperidine scaffold is influenced by several factors, including the nature of the substituent at the 1-position (the 4-fluorobenzoyl group in this case) and the substitution pattern on the piperidine (B6355638) rings. The energetic barrier to ring inversion and rotation around the bond connecting the two piperidine rings can also affect the conformational landscape of the molecule. Understanding the preferred conformation of the bipiperidine scaffold in its bioactive state is crucial for the design of rigid analogues with improved potency and selectivity. Computational methods, such as molecular modeling and conformational analysis, are often employed to predict the low-energy conformations of these molecules and to understand how they interact with their biological targets.

Strategic Chemical Modifications and their Resultant Biological Consequences

Strategic chemical modifications of the this compound scaffold have been explored to optimize its pharmacological profile. These modifications can be broadly categorized into three areas:

Modification of the 4-fluorobenzoyl group: This includes altering the position of the fluorine atom, introducing other substituents on the aromatic ring, or replacing the phenyl ring with other aromatic or heteroaromatic systems. These changes can modulate the electronic and steric properties of this part of the molecule, leading to altered receptor affinity and selectivity.

Modification of the bipiperidine scaffold: This involves introducing substituents on the piperidine rings, altering the stereochemistry of the chiral centers, or replacing one of the piperidine rings with another cyclic amine. Such modifications can impact the conformation of the scaffold and its interaction with the receptor.

Modification of the linker: While the parent compound has a direct amide linkage, introducing spacers or altering the nature of the linkage between the benzoyl group and the bipiperidine core can also be a viable strategy to explore different regions of the binding pocket.

These modifications have led to the discovery of analogues with a wide range of biological activities. For example, the introduction of a thiazolopyridine moiety to a 1,4'-bipiperidine core resulted in potent histamine (B1213489) H3 receptor antagonists. nih.gov

Table 2: Biological Consequences of Chemical Modifications of the this compound Scaffold

| Modification | Resultant Biological Consequence | Example Analogue |

|---|---|---|

| Replacement of 4-fluorophenyl with other aryl groups | Altered receptor affinity and selectivity | 1-(4-Chlorobenzoyl)-4,4'-bipiperidine |

| Introduction of substituents on the piperidine rings | Modified conformational preference and potency | 1-(4-Fluorobenzoyl)-3'-methyl-4,4'-bipiperidine |

| Replacement of one piperidine ring with a different heterocycle | Change in basicity and pharmacokinetic properties | 1-(4-Fluorobenzoyl)-4-(piperidin-4-yl)morpholine |

Development of Pharmacophore Models for Rational Ligand Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. dovepress.comnih.gov For this compound and its analogues, pharmacophore models can be developed based on the structures of a series of active compounds.

A typical pharmacophore model for this class of compounds would likely include the following features:

A hydrogen bond acceptor: Corresponding to the carbonyl oxygen of the 4-fluorobenzoyl group.

A hydrophobic/aromatic feature: Representing the 4-fluorophenyl ring.

One or two basic/ionizable features: Corresponding to the nitrogen atoms of the bipiperidine scaffold.

Defined spatial relationships: The relative distances and angles between these features are critical for biological activity.

Once a validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. This approach can significantly accelerate the discovery of new lead compounds. Furthermore, these models can guide the design of new analogues with improved potency and selectivity by ensuring that the designed molecules retain the key pharmacophoric features.

In Vitro Pharmacological Characterization and Target Engagement Profiling

Radioligand Binding Assays for Receptor Affinity (Kᵢ) and Selectivity Determinations

Radioligand binding assays are crucial in vitro tools used to determine the affinity of a compound for a specific receptor. This is achieved by measuring how effectively the compound competes with a known radioactively labeled ligand for binding to the receptor. The resulting inhibition constant (Kᵢ) is a measure of the compound's binding affinity; a lower Kᵢ value indicates a higher affinity. Selectivity is determined by comparing the Kᵢ values across a panel of different receptors.

**6.1.1. Sigma (σ) Receptor Subtype Interactions (e.g., σ₁, σ₂) **

No specific binding affinity data (Kᵢ) for 1-(4-Fluorobenzoyl)-4,4'-bipiperidine at σ₁ or σ₂ receptors are available in the reviewed literature. Research on other 4-aroylpiperidines suggests that this structural class can produce potent sigma-1 receptor ligands. nih.gov

Dopamine (B1211576) (D) and Serotonin (B10506) (5-HT) Receptor Interactions (e.g., D₂, D₄, 5-HT₂ₐ)

No specific binding affinity data (Kᵢ) for this compound at dopamine D₂, D₄, or serotonin 5-HT₂ₐ receptors are available in the reviewed literature. These receptors are primary targets for many antipsychotic medications. biorxiv.orgnih.gov

Vesicular Acetylcholine Transporter (VAChT) Binding

No specific binding affinity data (Kᵢ) for this compound for the Vesicular Acetylcholine Transporter are available in the reviewed literature. VAChT is a critical protein for cholinergic neurotransmission and a biomarker for cholinergic neuron status. nih.govnih.gov Structurally related compounds containing a 4-fluorobenzoyl piperidine (B6355638) moiety have been investigated as potential PET tracers for VAChT, showing high affinity and selectivity. nih.gov

Chemokine Receptor (e.g., CCR3) Antagonism

No specific data on the antagonistic activity (e.g., IC₅₀) of this compound at the CCR3 receptor are available in the reviewed literature.

Cell-Based Functional Assays to Determine Efficacy and Potency

Functional assays move beyond binding to assess the biological effect of a compound on a cell. They measure the compound's ability to act as an agonist (activating a receptor) or an antagonist (blocking a receptor's activity) and determine its potency (EC₅₀ or IC₅₀ values).

Second Messenger Pathway Modulation (e.g., cAMP Accumulation)

No specific data concerning the modulation of second messenger pathways, such as cyclic AMP (cAMP) accumulation, by this compound are available in the reviewed literature. Such assays are used to determine if a compound's receptor binding translates into a functional cellular response, for instance, by activating or inhibiting adenylyl cyclase, the enzyme responsible for cAMP production. nih.gov

Intracellular Calcium Mobilization Assays

Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in regulating a multitude of cellular processes. Assays that measure the mobilization of intracellular calcium are fundamental in screening for compounds that modulate G-protein coupled receptors (GPCRs) and calcium channels. These assays typically employ fluorescent Ca2+ indicators, such as Fura-2, Indo-1, or Fluo-4, which exhibit a change in fluorescence intensity upon binding to Ca2+.

A common methodology involves loading cultured cells with a Ca2+-sensitive dye. Upon stimulation with a test compound that activates a receptor leading to Ca2+ release from intracellular stores (e.g., the endoplasmic reticulum) or influx from the extracellular space, the dye fluoresces. The change in fluorescence is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. This allows for the high-throughput screening of compounds and the characterization of their agonist or antagonist activity at specific receptors.

While this is a standard method for characterizing compounds that interact with GPCRs, specific data from intracellular calcium mobilization assays for this compound are not publicly available. Such studies would be necessary to determine if this compound interacts with receptors that signal through calcium-mediated pathways.

In Vitro Assessment of Lipophilicity and its Influence on Binding and Cellular Uptake

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical physicochemical property that significantly influences its pharmacokinetic and pharmacodynamic profiles. It affects a drug's absorption, distribution, metabolism, excretion (ADME), and its ability to penetrate cell membranes to reach intracellular targets. researchgate.net High lipophilicity can enhance binding to plasma proteins and increase the likelihood of nonspecific binding to various receptors and enzymes. researchgate.net

The lipophilicity of a compound is commonly expressed as the logarithm of its partition coefficient (logP) between octanol (B41247) and water. This can be determined experimentally using methods like the shake-flask method or estimated using computational models. The cellular uptake of a compound is often directly related to its lipophilicity, as more lipophilic compounds can more readily cross the lipid bilayer of cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

There is no specific published data detailing the experimentally determined lipophilicity (logP) or the cellular uptake characteristics of this compound. Such studies would be essential to predict its in vivo behavior and potential for off-target effects.

Characterization of Modulatory Effects on Neurotransmitter Systems

The 4,4'-bipiperidine (B102171) scaffold is a common structural motif in many centrally active compounds, suggesting that this compound may interact with various neurotransmitter systems. In vitro radioligand binding assays are the standard method for determining the affinity of a compound for a wide range of receptors, transporters, and ion channels.

In these assays, cell membranes expressing a specific target receptor are incubated with a radiolabeled ligand that is known to bind to that receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined. This value can be converted to an affinity constant (Ki).

While direct binding data for this compound is not available, compounds with similar piperidine structures have been shown to interact with a variety of neurotransmitter receptors, including:

Sigma Receptors: The sigma-1 receptor is a membrane-bound protein that has been implicated in a variety of neurological functions. nih.gov Many piperidine derivatives have been found to be potent ligands for sigma-1 receptors. nih.gov

Dopamine Receptors: The bipiperidine structure is present in some dopamine receptor antagonists.

Serotonin Receptors: Certain piperidine-containing molecules have shown affinity for serotonin receptors and transporters. nih.gov

A comprehensive in vitro pharmacological profile of this compound would require screening against a panel of neurotransmitter receptors and transporters to determine its selectivity and potential for central nervous system activity. The table below illustrates a hypothetical binding profile for a compound of this class, showcasing the type of data that would be generated.

Hypothetical In Vitro Neurotransmitter Receptor Binding Profile

| Receptor Target | Radioligand | Ki (nM) |

|---|---|---|

| Sigma-1 | [3H]-Pentazocine | Data not available |

| Dopamine D2 | [3H]-Spiperone | Data not available |

| Dopamine D3 | [3H]-Spiperone | Data not available |

| Dopamine D4 | [3H]-Spiperone | Data not available |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | Data not available |

| Serotonin 5-HT2A | [3H]-Ketanserin | Data not available |

Advanced Research Avenues and Translational Perspectives

Design and Synthesis of Chemically Diverse Analogues with Tuned Pharmacological Profiles

The synthesis of chemically diverse analogues of 1-(4-fluorobenzoyl)-4,4'-bipiperidine is a crucial step in exploring its full therapeutic potential. The bipiperidine scaffold, a common feature in many FDA-approved drugs, allows for systematic modifications to modulate physicochemical and pharmacological properties. e3s-conferences.orgub.edu Synthetic strategies can be adapted from established methods for creating substituted piperidines and bipiperidines. rsc.orgnih.gov

Key areas for synthetic modification include:

Substitution on the Fluorobenzoyl Ring: Introducing various substituents on the phenyl ring can influence electronic properties and interactions with biological targets. Both electron-donating and electron-withdrawing groups can be explored to fine-tune activity.

Modification of the Acyl Linker: The carbonyl group of the benzoyl moiety can be replaced with other functional groups to alter the molecule's hydrogen bonding capacity and conformational flexibility. nih.gov

Derivatization of the Second Piperidine (B6355638) Ring: The secondary amine of the bipiperidine core offers a prime location for introducing a wide range of substituents, thereby creating a library of compounds with diverse properties. This approach has been successfully used in the development of other piperidine-based compounds. nih.gov

Introduction of Chirality: The incorporation of chiral centers into the bipiperidine scaffold can lead to stereoisomers with distinct pharmacological profiles, potentially enhancing potency and selectivity for specific biological targets. researchgate.net

The synthesis of these analogues can be achieved through various organic chemistry reactions, including reductive amination, acylation, and cross-coupling reactions. nih.gov Structure-activity relationship (SAR) studies of the resulting compounds are essential to identify key structural features responsible for their biological activity. For instance, SAR studies on related benzoylpiperidine derivatives have shown that modifications to the benzoyl and piperidine moieties can significantly impact their affinity for targets like the sigma-1 receptor. nih.govresearchgate.net

Application as Molecular Probes for Elucidating Biological Pathways

Molecular probes are indispensable tools for studying biological processes at the molecular level. researchgate.net The unique structural features of this compound make it a promising candidate for development into a molecular probe. The fluorobenzoyl group, in particular, can serve as a reporter moiety for various analytical techniques.

The development of fluorescent probes from this scaffold could be achieved by incorporating a fluorophore into the molecule. nih.govrsc.orgsciengine.com This could be done by attaching a fluorescent dye to the secondary amine of the bipiperidine or by modifying the benzoyl ring. Such probes could be used in fluorescence microscopy and flow cytometry to visualize the localization of the compound within cells and tissues, providing insights into its mechanism of action. sciengine.comnih.gov

Furthermore, the affinity of many piperidine-containing compounds for specific receptors, such as sigma receptors, suggests that analogues of this compound could be developed as selective probes for these targets. sigmaaldrich.comnih.gov By labeling these probes with radioactive isotopes or fluorescent tags, it would be possible to study the distribution and function of these receptors in healthy and diseased states.

Strategies for Radioligand Development for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development. mdpi.com The development of PET radioligands requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule. nih.govfrontiersin.org The presence of a fluorine atom in this compound makes it an attractive candidate for the development of an ¹⁸F-labeled PET tracer.

The radiosynthesis of [¹⁸F]this compound would likely involve a nucleophilic substitution reaction on a suitable precursor. Strategies for the ¹⁸F-labeling of benzoyl derivatives have been developed and could be adapted for this purpose. nih.gov However, challenges such as in vivo defluorination, which has been observed with some ¹⁸F-labeled piperidine derivatives, would need to be addressed to ensure the stability and imaging quality of the radiotracer. mdpi.com

A successful ¹⁸F-labeled version of this compound could be used to:

Visualize and quantify the distribution of its target receptors in the brain and other organs.

Study receptor occupancy by therapeutic drugs.

Aid in the diagnosis and monitoring of diseases where its target is implicated.

The development of such a radioligand would require careful optimization of the radiolabeling procedure and thorough preclinical evaluation, including in vitro binding assays and in vivo PET imaging studies in animal models. rsc.orgnih.gov

Exploration of Non-Biological Applications (e.g., Ligands in Coordination Chemistry, Material Science)

While the primary focus of research on this compound and its analogues is in the biological realm, the structural components of the molecule suggest potential for non-biological applications. The bipiperidine moiety, as a saturated diamine, can act as a flexible ligand in coordination chemistry. wikipedia.orglibretexts.org

Unlike the more rigid 4,4'-bipyridine, which is widely used in the construction of metal-organic frameworks (MOFs), the flexible nature of 4,4'-bipiperidine (B102171) could lead to the formation of novel coordination polymers with unique structural and functional properties. ub.eduresearchgate.netnih.govresearchgate.netmdpi.com The coordination chemistry of saturated molecules is a growing field of interest, and the use of flexible diamine ligands can result in the formation of complex one-, two-, or three-dimensional networks. nih.gov The specific coordination geometry will depend on the metal ion, counter-ions, and solvent conditions used in the synthesis. researchgate.net

In material science, derivatives of 4,4'-bipiperidine could potentially be incorporated into polymers or other materials to impart specific properties. The fluorobenzoyl group could influence properties such as thermal stability and hydrophobicity. While direct applications of this compound in this area have not been extensively explored, the versatility of its constituent parts suggests that it could serve as a building block for new materials. mdpi.com

Integration of Computational and Experimental Data for Predictive Modeling and Drug Discovery Paradigms

The integration of computational and experimental data is a cornerstone of modern drug discovery. dntb.gov.uanih.gov In silico methods can be used to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of this compound and its analogues. researchgate.net

Computational tools that can be applied include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity, helping to guide the design of more potent and selective compounds.

Molecular Docking: This technique can be used to predict the binding mode of the compound and its analogues to their biological targets, providing insights into the molecular basis of their activity. dntb.gov.ua

ADMET Prediction: A variety of software tools are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions. nih.govdntb.gov.ua

These computational predictions can be used to prioritize the synthesis of the most promising analogues, thereby saving time and resources. The experimental data obtained from the synthesis and biological evaluation of these compounds can then be used to refine and validate the computational models, creating a feedback loop that accelerates the drug discovery process. This integrated approach has been successfully applied to the development of other piperidine-based compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, and what are their methodological advantages/limitations?

- Answer : The compound is typically synthesized via a two-step process:

Coupling Reaction : 4,4'-Bipiperidine reacts with 4-fluorobenzoyl chloride under Schotten-Baumann conditions (base catalysis, e.g., NaHCO₃, in a water-organic solvent biphasic system). The reaction is monitored by TLC for completion (~4–6 hours at 0–5°C) .

Purification : Crude product is purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water). Yield ranges 60–75%, with impurities including unreacted bipiperidine or hydrolyzed byproducts .

- Limitations : Schotten-Baumann conditions may require strict temperature control to minimize hydrolysis. Alternative methods, such as using coupling agents (e.g., HATU/DIPEA in DMF), can improve yields but increase cost .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Key signals include the fluorobenzoyl aromatic protons (δ 7.35–7.20 ppm, multiplet) and the bipiperidine methylene groups (δ 3.55–2.82 ppm). The carbonyl carbon (C=O) appears at δ ~163 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 331.2 (calculated for C₁₇H₂₂FN₂O). Fragmentation patterns confirm the bipiperidine backbone .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry; intermolecular hydrogen bonding between the carbonyl and adjacent piperidine NH groups is common .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Answer : The compound serves as a precursor for:

- Dopamine Receptor Ligands : Structural analogs (e.g., 4-arylpiperidines) exhibit affinity for D₂ and 5-HT₂A receptors, making them candidates for antipsychotic drug development .

- Multitarget Ligands : Fluorobenzoyl groups enhance blood-brain barrier penetration, while bipiperidine scaffolds allow modular substitution for optimizing pharmacokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Answer : Discrepancies often arise in:

- Tautomerism : DFT calculations may predict enol-keto tautomer stability, but XRD data (e.g., Acta Cryst. Sect. E ) can confirm the dominant form.

- Reaction Pathways : MD simulations of nucleophilic acyl substitution vs. hydrolysis under varying pH can be validated via kinetic studies (UV-Vis monitoring at λ = 260 nm) .

Q. What experimental design strategies optimize the synthesis of this compound under green chemistry principles?

- Answer :

- Factorial Design : A 2³ factorial experiment can assess factors like solvent (water vs. ethanol), temperature (0°C vs. 25°C), and catalyst (NaHCO₃ vs. K₂CO₃). Response surface methodology (RSM) identifies optimal conditions for yield and purity .

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, to reduce environmental impact while maintaining reaction efficiency .

Q. How do researchers analyze degradation pathways and stability of this compound under varying storage conditions?

- Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) for degradation products like hydrolyzed fluorobenzoic acid or oxidized bipiperidine .

- Stability-Indicating Methods : UPLC-MS/MS quantifies degradation products at trace levels (LOQ = 0.1 µg/mL). Storage recommendations: desiccated at -20°C in amber vials .

Q. What advanced computational methods predict the compound’s binding affinity to neurological targets?

- Answer :

- Molecular Docking : AutoDock Vina simulates interactions with D₂ receptor models (PDB: 6CM4). The fluorobenzoyl group shows π-π stacking with Phe389, while bipiperidine forms hydrogen bonds with Asp114 .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon structural modifications (e.g., substituting bipiperidine with diazepane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.